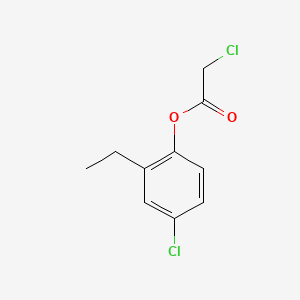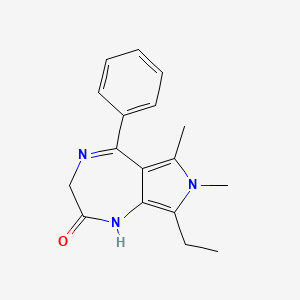
Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetic acid 4-chloro-2-ethylphenyl ester is an organic compound that belongs to the class of chloroacetic acid esters It is characterized by the presence of a chloroacetic acid moiety esterified with a 4-chloro-2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloroacetic acid 4-chloro-2-ethylphenyl ester typically involves the esterification of chloroacetic acid with 4-chloro-2-ethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Chloroacetic acid+4-chloro-2-ethylphenol→Chloroacetic acid 4-chloro-2-ethylphenyl ester+Water
Industrial Production Methods
Industrial production of chloroacetic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester. The use of phase-transfer catalysts and ionic liquids has also been explored to enhance the reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Chloroacetic acid 4-chloro-2-ethylphenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and 4-chloro-2-ethylphenol.
Esterification and Transesterification: The ester can participate in further esterification or transesterification reactions to form other esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted chloroacetic acid esters.
Hydrolysis: Products are chloroacetic acid and 4-chloro-2-ethylphenol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chloroacetic acid 4-chloro-2-ethylphenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive ester group.
Industrial Applications: It is used in the production of specialty chemicals, including plasticizers and surfactants.
Mechanism of Action
The mechanism of action of chloroacetic acid 4-chloro-2-ethylphenyl ester involves the reactivity of its ester group. The ester group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis and biochemical studies to modify molecules and study their properties .
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroacetate: Similar in structure but with a methyl group instead of the 4-chloro-2-ethylphenyl group.
Ethyl Chloroacetate: Similar in structure but with an ethyl group instead of the 4-chloro-2-ethylphenyl group.
Tert-Butyl Chloroacetate: Similar in structure but with a tert-butyl group instead of the 4-chloro-2-ethylphenyl group.
Uniqueness
Chloroacetic acid 4-chloro-2-ethylphenyl ester is unique due to the presence of the 4-chloro-2-ethylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
53347-19-6 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
(4-chloro-2-ethylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-7-5-8(12)3-4-9(7)14-10(13)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
CFICYSDKCUGCIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)

![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)








![Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-](/img/structure/B13944191.png)
